(Prop-1-yn-1-yloxy)benzene

Beschreibung

Significance of Alkynyl Ether Functional Groups in Contemporary Organic Synthesis

Alkynyl ethers, also known as ynol ethers, are a class of organic compounds characterized by an oxygen atom connected to an acetylenic carbon. These electron-rich alkynes hold significant promise in modern organic chemistry for their ability to form new carbon-carbon bonds. tminehan.comacs.orgnih.gov Their reactivity is often compared to that of ynamides, another class of electron-rich alkynes. acs.orgnih.gov However, ynol ethers have been explored less extensively, partly due to concerns about their stability and the limited number of methods for their synthesis. acs.orgnih.gov

Despite these challenges, research has demonstrated that ynol ethers, often generated in situ from stable precursors, can participate in a wide array of valuable chemical transformations. acs.org Their linear geometry means they are relatively unhindered, allowing them to react with various functional groups and potentially form up to four new bonds in a single, atom-economical process. acs.org

A key area where alkynyl ethers have shown immense utility is in tandem bond-forming reactions. tminehan.com For instance, certain types of alkynyl ethers undergo rapid nih.govnih.gov-sigmatropic rearrangements at low temperatures to create complex molecules. tminehan.comacs.org This reactivity makes them powerful building blocks for synthesizing diverse and intricate organic structures. acs.org

Classification and Structural Context of (Prop-1-yn-1-yloxy)benzene as a 1-Alkynyl Aryl Ether

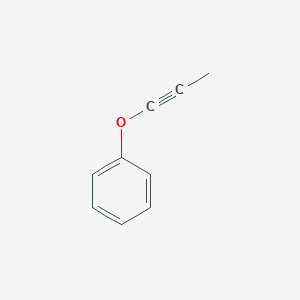

This compound belongs to the family of alkynyl aryl ethers. Its structure is defined by a prop-1-ynyl group attached to a benzene (B151609) ring through an ether linkage.

Structural Details:

Alkynyl Group: The "prop-1-yn-1-yl" portion indicates a three-carbon chain with a triple bond starting at the first carbon (C1), the same carbon that is bonded to the ether oxygen.

Aryl Group: The "benzene" suffix signifies a phenyl group attached to the other side of the ether oxygen.

Ether Linkage: The "-oxy-" part of the name denotes the oxygen atom connecting the alkynyl and aryl components.

This specific arrangement classifies this compound as a 1-alkynyl aryl ether . This is a crucial distinction, as the position of the triple bond significantly influences the molecule's properties and reactivity. It is an isomer of the more commonly referenced (prop-2-yn-1-yloxy)benzene, also known as phenyl propargyl ether, where the triple bond is at the terminal end of the three-carbon chain (between C2 and C3).

The reactivity of 1-alkynyl ethers makes them highly valuable but also challenging to handle, often requiring them to be prepared and used immediately in a reaction mixture. acs.org For example, methods have been developed for the synthesis of various 1-alkynyl ethers through the elimination of enol phosphates, demonstrating a viable, though technical, route to this class of compounds. nih.gov The synthesis of hypervalent 1-alkynyl(aryl)-λ3-bromanes has also been reported, highlighting advanced research into the reactivity of the 1-alkynyl aryl motif. nih.govacs.org

Below are tables detailing the key identifiers and predicted physicochemical properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈O |

| Isomeric SMILES | CC#COC1=CC=CC=C1 |

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Molecular Weight | 132.16 g/mol |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| LogP (octanol-water partition coefficient) | 2.41 (Predicted) |

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-1-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFXCXMHDNGNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Prop 1 Yn 1 Yloxy Benzene and Analogous 1 Alkynyl Aryl Ethers

Dehalogenation-Based Strategies for Ynol Ether Formation

Dehalogenation reactions represent a classical and widely utilized approach for the preparation of ynol ethers, particularly for large-scale synthesis. ucl.ac.uk These methods typically involve the removal of halogen atoms from suitable precursors to generate the desired alkyne functionality.

A benchmark method for the synthesis of ynol ethers involves the dehalogenation of trichloroethylene. ucl.ac.uk This approach can be adapted for the synthesis of (Prop-1-yn-1-yloxy)benzene by using phenolate species as the nucleophile. The reaction proceeds by treating trichloroethylene with a sodium alkoxide, which can be extended to sodium phenoxide, to form dichloro(alkoxy)ethenes as ynol ether precursors. ucl.ac.uk Subsequent elimination reactions, often promoted by a strong base like n-butyllithium (nBuLi), lead to the formation of the corresponding ynol ether. ucl.ac.uk

A general representation of this synthetic approach is outlined in the table below:

| Step | Reactants | Reagents | Intermediate/Product | Description |

| 1 | Trichloroethylene, Phenol | Sodium Hydride (NaH) | Sodium Phenoxide | Deprotonation of phenol to form the phenoxide nucleophile. |

| 2 | Trichloroethylene, Sodium Phenoxide | - | Dichloro(phenoxy)ethene | Nucleophilic substitution of a chlorine atom on trichloroethylene by the phenoxide. |

| 3 | Dichloro(phenoxy)ethene | n-Butyllithium (nBuLi) | This compound | Base-promoted elimination of two chlorine atoms to form the alkyne. |

This method, pioneered by Greene and others, has proven to be a robust and scalable route to a variety of ynol ethers. ucl.ac.uk

To broaden the scope of ynol ether synthesis, particularly for aromatic variants, palladium-mediated cross-coupling reactions have been employed. ucl.ac.uk This strategy often builds upon the dehalogenation of trichloroethylene. After the initial reaction with an alkoxide and subsequent elimination to form a lithiated acetylide, a palladium catalyst is used to couple this intermediate with an aryl halide. ucl.ac.uk

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a powerful tool for C-C bond formation and can be adapted for the synthesis of complex ynol ethers. mdpi.com While typically used for creating a carbon-carbon bond, the principles can be applied to construct the C-O-C framework of aryl ynol ethers through strategic precursor synthesis. For instance, a pre-formed phenoxyacetylene can undergo palladium-catalyzed cross-addition with terminal alkynes to yield more complex enynyl ethers. dntb.gov.uanih.gov

The general steps for a palladium-mediated synthesis of an aromatic alkynyl ether are as follows:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | Trichloroethylene, Sodium Alkoxide | - | Dichloro(alkoxy)ethene |

| 2 | Dichloro(alkoxy)ethene | n-Butyllithium (nBuLi) | Lithiated Acetylide |

| 3 | Lithiated Acetylide, Aryl Halide | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aromatic Alkynyl Ether |

This approach allows for the introduction of a wide range of aromatic groups onto the alkyne framework. ucl.ac.uk

Elimination-Driven Routes to Ynol Ethers

Elimination reactions from non-halogenated precursors offer an alternative and often milder pathway to ynol ethers. These methods rely on the removal of atoms or groups from adjacent carbon atoms to form the carbon-carbon triple bond.

A versatile and mild synthesis of ynol ethers can be achieved through a sequence starting from α-diazoketones. ucl.ac.uk This method involves the formation of an α-ketoether, which then undergoes base-promoted elimination. The key steps are:

Formation of α-Ketoether : Reaction of an α-diazoketone with an alcohol or phenol in the presence of a suitable catalyst.

Enolate Formation and Triflation : The resulting α-ketoether is treated with a base to form an enolate, which is then trapped with a triflating agent (e.g., triflic anhydride) to form an enol triflate.

Base-Promoted Elimination : The enol triflate undergoes elimination upon treatment with a base to yield the desired ynol ether. nih.gov

This methodology is applicable to a range of primary, secondary, and tertiary alcohols, highlighting its broad scope. ucl.ac.uk

| Precursor | Key Intermediate | Final Product |

| α-Diazoketone | α-Ketoether | Ynol Ether |

| α-Alkoxyketone | Enol Triflate | Ynol Ether |

A more recent development in ynol ether synthesis involves the use of electron-withdrawing alkynyl sulfonamides. ucl.ac.uk This transition-metal-free method relies on the displacement of the sulfonamide group by an alkoxide. ucl.ac.uk The reaction proceeds rapidly upon treating the alkynyl sulfonamide with a potassium alkoxide in a solvent like DMF. ucl.ac.uk

This method has been shown to be effective for a variety of primary and secondary alcohols, which can be used to generate the corresponding potassium alkoxides in situ. ucl.ac.uk The electron-withdrawing nature of the sulfonamide group facilitates the nucleophilic attack by the alkoxide, leading to the formation of the ynol ether.

A study by Wilden et al. demonstrated the synthesis of a range of ynol ethers from various alkoxides, with good yields in most cases. acs.org

| Alkynyl Sulfonamide Reactant | Alkoxide Nucleophile | Resulting Ynol Ether |

| N-Alkynyl-N,N-diethylsulfonamide | Potassium Phenoxide | This compound |

| N-Alkynyl-N,N-diethylsulfonamide | Potassium Methoxide | Methoxyacetylene |

| N-Alkynyl-N,N-diethylsulfonamide | Potassium Ethoxide | Ethoxyacetylene |

Mechanistic Insights into Ynol Ether Synthesis Pathways

The mechanisms underlying the synthesis of ynol ethers are as varied as the synthetic routes themselves. For dehalogenation-based strategies starting from trichloroethylene, the process involves an initial nucleophilic substitution followed by a step-wise elimination of two halogen atoms. ucl.ac.uk The use of a strong base like nBuLi facilitates the dehydrohalogenation steps.

In the case of elimination from α-ketoether precursors, the mechanism proceeds through the formation of an enolate, which is then converted to a more reactive enol triflate. The triflate group is an excellent leaving group, and its departure is promoted by a base, leading to the formation of the alkyne via an E2-type elimination. nih.gov

For the conversion of alkynyl sulfonamides, the initial proposed mechanism was a simple nucleophilic substitution. However, further studies have suggested a more complex addition-elimination pathway. acs.org This revised mechanism may involve radical intermediates, particularly in the analogous synthesis of thioynol ethers where the formation of an intermediate vinyl anion has been proposed. acs.org The reaction is believed to proceed via an initial nucleophilic attack of the alkoxide on the alkyne, followed by the elimination of the sulfonamide group.

Theoretical and Computational Investigations into Prop 1 Yn 1 Yloxy Benzene and 1 Alkynyl Aryl Ethers

Quantum Chemical Analyses of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are instrumental in characterizing the electronic structure and bonding of molecules like (Prop-1-yn-1-yloxy)benzene. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to understand electron distribution, orbital interactions, and the nature of chemical bonds.

Ynol ethers are recognized as highly electron-rich heteroatom-substituted alkynes. chimia.chnih.gov The oxygen atom directly attached to the sp-hybridized carbon results in a polarized and highly reactive triple bond. chimia.ch Computational studies on related systems, such as push-pull activated ynol ethers, have quantified the electronic characteristics of the alkynyl group. For instance, the percent s-character of the sp-carbons in ynol ethers has been calculated to be around 46-47%, which influences their reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a localized, Lewis-like picture of the bonding in a molecule by transforming the complex, delocalized molecular orbitals into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu For this compound, an NBO analysis would be expected to reveal:

Lone Pairs: Two lone pairs on the oxygen atom, with one likely participating in resonance with the benzene (B151609) ring and the other with the alkyne moiety.

Bonding Orbitals: The analysis would quantify the polarization of the C-O and C≡C bonds. The high electronegativity of the oxygen atom would lead to significant polarization of the C-O bond.

| NBO Type | Orbital | Occupancy (e) | Energy (a.u.) | Key Hyperconjugative Interactions (Donor → Acceptor) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|---|---|

| Lone Pair | LP (1) O | ~1.98 | - | LP (1) O → π(Car-Car) | Significant |

| Lone Pair | LP (2) O | ~1.85 | - | LP (2) O → π(C≡C) | Moderate |

| Bonding | π(C≡C) | ~1.99 | - | - | - |

| Bonding | π(Car-Car) | ~1.97 | - | - | - |

Frontier Molecular Orbital (FMO) Theory:

FMO theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals indicate the molecule's propensity to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-systems of the benzene ring and the alkyne. This would make the molecule nucleophilic. The LUMO is likely to be a π* orbital of the aromatic ring or the alkyne, indicating potential sites for nucleophilic attack on the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. bhu.ac.in

| Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | Relatively High | p-orbitals of Oxygen, π-orbitals of Benzene Ring and Alkyne | Nucleophilic character, site of electrophilic attack |

| LUMO | Relatively Low | π*-orbitals of Benzene Ring and Alkyne | Electrophilic character, site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | - | Indicates kinetic stability and reactivity |

Computational Modeling of Reaction Mechanisms and Energetics (e.g., Polarity-Driven Reactivity)

Computational modeling is extensively used to investigate the mechanisms and energetics of reactions involving 1-alkynyl aryl ethers. DFT calculations can map out potential energy surfaces, identify transition states, and determine activation barriers, providing a detailed understanding of reaction pathways.

The reactivity of ynol ethers is largely driven by the polarity induced by the oxygen atom, which makes the alkyne electron-rich and susceptible to electrophilic attack. This inherent polarity is a key factor in many of their reactions.

Cycloisomerization Reactions:

Theoretical studies have been conducted on the cycloisomerization of phenyl propargyl ether, a close structural analog of this compound. DFT calculations have been used to explore the mechanism and regioselectivity of gold-catalyzed intramolecular hydroarylation. These studies show that the reaction proceeds through a π-coordination of the propargyl moiety to the catalyst, which then triggers a nucleophilic attack from the phenyl ring. The calculations of activation energies for different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig) help to explain the observed product distribution.

Hydroamination Reactions:

Computational models have been employed to evaluate the reactivity and regioselectivity of push-pull activated ynol ethers in bioorthogonal hydroamination reactions. nih.gov DFT-based studies have investigated the retro-Cope elimination reaction of these ethers with hydroxylamines. These calculations have determined the activation free energies (ΔG‡) for the reactions, providing a quantitative measure of their reactivity. nih.gov For instance, computational models have shown that trifluorinated ynol ethers are highly reactive in these transformations. nih.gov

Advanced Research Perspectives and Potential Applications of Prop 1 Yn 1 Yloxy Benzene

Strategic Role as Versatile Building Blocks in the Assembly of Complex Molecular Architectures

The inherent reactivity of the ynol ether functional group in (Prop-1-yn-1-yloxy)benzene positions it as an appealing building block for synthesizing complex molecules that would be challenging to access through conventional methods. ucl.ac.uk The electron-donating nature of the phenoxy group enhances the nucleophilicity of the alkyne, making it a versatile synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cycloaddition Reactions: One of the most powerful applications of ynol ethers is in cycloaddition reactions to assemble cyclic and heterocyclic systems. As electron-rich alkynes, they are excellent partners in:

[4+2] Cycloadditions (Diels-Alder Reactions): this compound can function as a potent dienophile with electron-deficient dienes to construct substituted cyclohexene (B86901) derivatives. The resulting enol ether moiety in the product can be readily hydrolyzed to a ketone, providing a strategic route to functionalized six-membered rings.

1,3-Dipolar Cycloadditions: The reaction of ynol ethers with 1,3-dipoles such as azides and nitrile oxides provides a highly regioselective pathway to five-membered heterocycles like triazoles and isoxazoles, respectively. nih.gov These heterocyclic motifs are prevalent in pharmaceuticals and materials science.

Transition-Metal-Catalyzed Reactions: The reactivity of the C≡C triple bond in this compound is significantly influenced by transition metal catalysts, enabling a range of selective transformations. For instance, palladium-catalyzed reactions have been reported for the regio- and stereoselective synthesis of valuable 1,4-enyn-3-ones from ynol ethers and terminal alkynes. ucl.ac.uk Such reactions create highly functionalized scaffolds from simpler precursors in a single, efficient step.

Generation of Reactive Intermediates: Aryl ynol ethers, including this compound, are stable and readily available precursors for generating highly reactive ketenium ions. benthamdirect.com Simple protonation with a strong acid like bistriflimide can generate these transient species, which are exceptionally electrophilic. benthamdirect.com This approach allows for trapping with weak nucleophiles or for use in intramolecular Friedel-Crafts reactions to build complex polycyclic aromatic systems. benthamdirect.com

Table 1: Representative Reactions of Ynol Ethers in Complex Molecule Synthesis

| Reaction Type | Reactants | Key Features | Product Class |

|---|---|---|---|

| [4+2] Cycloaddition | Ynol Ether + Diene | Forms functionalized cyclohexene derivatives; enol ether product can be hydrolyzed to a ketone. | Cyclic Ketones |

| 1,3-Dipolar Cycloaddition | Ynol Ether + Organic Azide | Highly regioselective synthesis of 1,4-disubstituted triazoles. nih.gov | Triazoles |

| Palladium-Catalyzed Cross-Coupling | Ynol Ether + Terminal Alkyne | Regio- and stereoselective formation of a C-C bond at room temperature. ucl.ac.uk | 1,4-Enyn-3-ones |

| Protonation-Induced Cyclization | Aryl Ynol Ether | Generates a highly electrophilic ketenium ion intermediate for intramolecular reactions. benthamdirect.com | Polycyclic Aromatics |

Emerging Directions in Synthetic Methodology Development for Ynol Ethers

The growing appreciation for the synthetic utility of ynol ethers has spurred the development of more efficient, milder, and versatile methods for their preparation. While classical methods often required harsh conditions, modern approaches offer greater functional group tolerance and broader substrate scope.

Classic vs. Modern Synthetic Approaches: Historically, ynol ethers were often prepared via β-elimination reactions from halogenated enol ethers or by the rearrangement of metalated carbenoids. researchgate.net A benchmark method involved the dehalogenation of trichloroethylene, which was treated with a sodium alkoxide followed by elimination with n-butyllithium. ucl.ac.uk

Emerging Methodologies: Recent research has focused on overcoming the limitations of earlier methods, leading to several innovative strategies:

Transition-Metal-Free Synthesis: Wilden and coworkers developed a novel, transition-metal-free method that utilizes an electron-withdrawing alkynyl sulfonamide. ucl.ac.uk Treatment with a potassium alkoxide, such as potassium phenoxide, results in a rapid conversion to the corresponding ynol ether. ucl.ac.uk This approach avoids the use of expensive or toxic transition metals and is compatible with a wide range of primary and secondary alcohols. ucl.ac.uk

Synthesis from α-Diazoketones: A mild, three-step protocol developed by Minehan and colleagues allows for the synthesis of ynol ethers from α-diazoketones. ucl.ac.uk The process involves the formation of an α-ketoether, followed by enolate formation, triflation, and base-promoted elimination. This method tolerates both aromatic and aliphatic groups. rsc.org

Synthesis of "Push-Pull" Activated Ynol Ethers: For applications in bioorthogonal chemistry and materials science, specialized ynol ethers with tailored electronic properties are required. Recent work has focused on the synthesis of "push-pull" systems, such as di- and trifluorinated ynol ethers. nih.gov These compounds exhibit an optimal balance of stability and reactivity, making them suitable for specific, rapid chemical transformations under biological conditions. nih.gov The synthesis often involves nucleophilic substitution on highly reactive halogenated precursors. nih.gov

Table 2: Comparison of Synthetic Methods for Ynol Ethers

| Methodology | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Classical β-Elimination | Trichloroethylene, Alcohol | Sodium Alkoxide, n-BuLi | Suitable for large-scale synthesis. ucl.ac.uk | Requires strong base, harsh conditions. |

| From α-Diazoketones | α-Diazoketone, Alcohol | Triflic Anhydride, Base | Mild conditions, good scope for primary, secondary, and tertiary alcohols. ucl.ac.uk | Use of potentially hazardous diazoketones. rsc.org |

| From Alkynyl Sulfonamides | Alkynyl Sulfonamide, Alcohol | Potassium Alkoxide | Transition-metal-free, avoids expensive reagents, good scope. ucl.ac.uk | Requires synthesis of the sulfonamide precursor. |

| Nucleophilic Alkynyl Substitution | 1-Chloroalkyne, Alcohol | Potassium Hydride | Access to specialized "push-pull" ynol ethers. nih.gov | Substrate-specific, may require very low temperatures. |

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing (Prop-1-yn-1-yloxy)benzene derivatives?

- Methodological Answer : A common approach involves coupling aryl halides (e.g., 1-bromo-4-propynylbenzene) with alkynyl Grignard reagents using palladium catalysts under inert atmospheres. For example, Pd(PPh₃)₄ in THF at 60–80°C facilitates cross-coupling with yields >75% . Elevated temperatures and ligand optimization (e.g., XPhos) improve regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity. Reaction progress should be monitored by TLC and GC-MS .

Q. How can spectroscopic techniques (NMR, IR) be standardized to characterize this compound derivatives?

- Methodological Answer :

- ¹H NMR : The propynyloxy group exhibits a distinct triplet for the terminal alkyne proton (~δ 2.1–2.3 ppm, J = 2.7 Hz) and aromatic protons (δ 6.8–7.4 ppm). Integration ratios confirm substitution patterns.

- ¹³C NMR : The alkyne carbons appear at ~δ 70–80 ppm (sp-hybridized carbons).

- IR : A sharp C≡C stretch at ~2100–2260 cm⁻¹ confirms the alkyne moiety.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound in click chemistry or Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For Diels-Alder reactions, the alkyne acts as a dienophile, with activation energies calculated using transition-state optimizations. Solvent effects (e.g., toluene vs. DMF) are modeled via the SMD continuum approach . Experimental validation via kinetic studies (e.g., monitoring reaction rates via UV-Vis) resolves computational discrepancies .

Q. How can crystallographic software (SHELX, WinGX) resolve ambiguities in molecular geometry for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction data refined via SHELXL-2018 ( ) provides anisotropic displacement parameters. For disordered alkyne groups, use PART and SUMP commands to model partial occupancy. WinGX integrates ORTEP for visualizing thermal ellipsoids and Mercury for packing diagrams. Compare bond lengths (C≡C: ~1.20 Å) and angles (C-O-C: ~120°) against DFT-optimized structures .

Q. What strategies reconcile contradictions in biological activity data for this compound-based enzyme inhibitors?

- Methodological Answer : Use the FINER framework (Feasible, Novel, Ethical, Relevant) to design dose-response assays. For IC₅₀ variability, assess purity (HPLC >98%), solvent effects (DMSO vs. aqueous buffers), and cell-line specificity (e.g., HeLa vs. HEK293). Meta-analysis of published IC₅₀ values with statistical tools (e.g., ANOVA, Tukey’s test) identifies outliers. Confirm binding modes via molecular docking (AutoDock Vina) and SPR kinetics .

Key Research Challenges

- Synthetic Pitfalls : Competing Glaser coupling of terminal alkynes may reduce yields; suppress via low temperatures (<50°C) and excess aryl halide .

- Spectroscopic Ambiguities : Overlapping aromatic signals in NMR require DEPT-135 or HSQC for assignment .

- Crystallographic Disorder : Use twin refinement (TWIN/BASF in SHELXL) for crystals with rotational symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.